Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride
Description
Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate hydrochloride is a heterocyclic compound featuring a spirocyclic structure combining an oxa (oxygen-containing) ring and an aza (nitrogen-containing) ring. Its molecular formula is C₉H₁₃ClNO₃ (calculated from and ), with a molecular weight of 207.70 g/mol (average mass) and a purity of ≥95% . The spiro[4.5]decane framework consists of a five-membered oxolane ring fused to a six-membered azacyclohexane ring, with a methyl ester group at position 3 and a double bond in the oxolane ring (denoted by "ene" in the name). The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical synthesis and crystallographic studies .
Properties
IUPAC Name |
methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-13-9(12)8-6-10(14-7-8)2-4-11-5-3-10;/h6,11H,2-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZRJLIOLWXOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2(CCNCC2)OC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control. Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often altering the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride serves as a valuable building block for more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop derivatives with enhanced properties.
Research indicates that this compound may exhibit significant biological activity:
- Enzyme Inhibition : Its structural similarity to bioactive molecules suggests potential roles as enzyme inhibitors in metabolic pathways.
- Antitumor Activity : Preliminary studies have shown that derivatives of similar spirocyclic compounds can exhibit potent cytotoxicity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers .
Medicinal Chemistry
This compound is being investigated for therapeutic applications:
- Neurological Disorders : Potential use in treating conditions like Alzheimer’s disease due to its ability to cross the blood-brain barrier.
- Cardiovascular Diseases : Research is ongoing into its effects on cardiovascular health, particularly in modulating enzyme activity related to blood pressure regulation.
Table 1: Antitumor Activity of Related Compounds
This table summarizes the cytotoxic effects of various derivatives against specific cancer cell lines, highlighting the potential of spirocyclic compounds in anticancer drug development.
Mechanism of Action
The mechanism of action of Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic scaffold of this compound is structurally analogous to several derivatives, differing in functional groups, substituents, and ring modifications. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications:
Table 1: Key Structural and Functional Differences
Key Observations
Functional Group Impact: The ester group in the target compound (vs. The double bond in the oxolane ring (target compound) introduces rigidity, influencing conformational stability compared to saturated analogs like 1-oxa-8-azaspiro[4.5]decan-2-one .
Enone systems (e.g., dec-2-en-4-one) exhibit higher reactivity in Diels-Alder reactions, useful in synthetic chemistry .
Pharmacological Relevance :
- The target compound and its analogs are primarily used as building blocks in drug discovery (e.g., kinase inhibitors or protease modulators) due to their sp³-rich frameworks .
- Ketone-containing derivatives (e.g., 374794-92-0) are intermediates in synthesizing antidepressants or antiviral agents .
Table 2: Physicochemical Comparison
| Property | Target Compound | 1-Oxa-8-azaspiro[4.5]decan-2-one HCl | Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 207.70 | 199.66 | 235.71 |
| Solubility (Polar Solvents) | High (due to HCl salt) | Moderate | Moderate |
| Stability | Stable (crystalline solid) | Hygroscopic | Stable |
| Synthetic Utility | Ester hydrolysis/alkylation | Ketone reduction | Ester-to-amide conversion |
Biological Activity
Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate hydrochloride
- Molecular Formula : C10H15NO3·HCl
- CAS Number : 2260937-51-5
This spirocyclic compound exhibits a unique combination of an oxaspiro ring and a carboxylate group, which contributes to its biological activity.
Synthesis
The synthesis of methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate involves several key steps, including the formation of the spirocyclic structure through cyclization reactions. The synthetic route typically employs various reagents and conditions to optimize yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds within the spirocyclic family. For instance, a series of derivatives showed moderate to potent activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 | 0.08 |
| 11h | MDA-MB-231 | 0.08 |
| 11k | MDA-MB-231 | 0.09 |
| 11h | HeLa | 0.15 |
| 11k | HeLa | 0.14 |
| 12c | HeLa | 0.14 |
These results suggest that compounds derived from methyl 1-oxa-8-azaspiro[4.5]decane structures could serve as promising candidates for further development in cancer therapy .
The mechanism by which methyl 1-oxa-8-azaspiro[4.5]decane derivatives exert their biological effects may involve inhibition of specific enzymes or pathways associated with tumor growth and proliferation. For example, some studies indicate that these compounds may act as enzyme inhibitors, potentially affecting metabolic pathways critical for cancer cell survival .
Case Studies
Several case studies have reported on the efficacy of spirocyclic compounds in preclinical models:
- Study on Lung Cancer : In vitro testing demonstrated that derivatives with lower IC50 values exhibited significant cytotoxicity against A549 cells, indicating effective targeting of lung cancer cells.
- Breast Cancer Evaluation : Compounds like those derived from the spirocyclic structure showed enhanced potency against MDA-MB-231 cells compared to traditional chemotherapeutics, suggesting a novel approach to breast cancer treatment.
- Cervical Cancer Research : The activity against HeLa cells further supports the versatility of these compounds in targeting different cancer types.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves constructing the spirocyclic core via cyclization of a pre-functionalized precursor. Key steps include:
- Esterification : Reacting a carboxylic acid derivative with methanol under acidic conditions to form the methyl ester.
- Spiro-ring formation : Utilizing nucleophilic substitution or ring-closing metathesis to generate the 1-oxa-8-azaspiro[4.5]dec-3-ene scaffold.
- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt.
- Optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature, catalyst loading, and stoichiometry to minimize side products like hydrolyzed esters or incomplete cyclization .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm spirocyclic connectivity and ester functionality.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous determination of the 3D structure, including ring puckering and chloride ion placement. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical .
Q. What are the primary pharmacological targets or applications identified for this compound?
- Methodological Answer : Published studies suggest potential as a fatty acid amide hydrolase (FAAH) inhibitor due to structural analogs (e.g., 1-oxa-8-azaspiro[4.5]decane carboxamides). Validate via:
- Enzyme inhibition assays : Measure IC values using fluorogenic substrates.
- Molecular docking : Compare binding poses with known FAAH inhibitors using software like AutoDock or Schrödinger .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this spirocyclic compound, and how can they be addressed?
- Methodological Answer : Key challenges include:
- Disorder in the spiro ring : Use high-resolution data (d-spacing < 1.0 Å) and iterative refinement in SHELXL to model alternative conformations.
- Hydrogen bonding ambiguity : Employ neutron diffraction or DFT calculations to resolve H-atom positions in the hydrochloride salt.
- Thermal motion artifacts : Apply TLS (Translation-Libration-Screw) refinement to account for rigid-body movements .
Q. How can computational methods predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models:
- Descriptor calculation : Compute logP, polar surface area, and molecular weight using tools like MOE or ChemAxon.
- Machine learning : Train models on datasets like the BBB Challenge to predict permeability.
- MD simulations : Assess membrane penetration using CHARMM or GROMACS force fields .
Q. What experimental strategies are recommended for analyzing contradictory bioactivity data across studies?
- Methodological Answer : Address discrepancies via:
- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).
- Off-target profiling : Screen against related enzymes (e.g., monoacylglycerol lipase) to rule out cross-reactivity.
- Metabolite identification : Use LC-MS to detect degradation products that may influence activity .
Q. How does the compound’s stereochemistry impact its biological activity, and how can isomers be characterized?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers using columns with amylose/cellulose derivatives.
- Vibrational circular dichroism (VCD) : Assign absolute configuration.
- Bioactivity comparison : Test isolated isomers in cell-based assays to correlate stereochemistry with potency .
Q. What protocols ensure safe handling and storage of this compound given its reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
